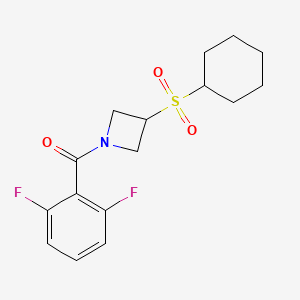

3-(CYCLOHEXANESULFONYL)-1-(2,6-DIFLUOROBENZOYL)AZETIDINE

Description

3-(Cyclohexanesulfonyl)-1-(2,6-difluorobenzoyl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring. The molecule is substituted at the 1-position with a 2,6-difluorobenzoyl group and at the 3-position with a cyclohexanesulfonyl moiety.

Properties

IUPAC Name |

(3-cyclohexylsulfonylazetidin-1-yl)-(2,6-difluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F2NO3S/c17-13-7-4-8-14(18)15(13)16(20)19-9-12(10-19)23(21,22)11-5-2-1-3-6-11/h4,7-8,11-12H,1-3,5-6,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBWDJCYWUVFPIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Cyclohexanesulfonyl)-1-(2,6-difluorobenzoyl)azetidine is a synthetic organic compound characterized by its unique structural components, which include an azetidine ring and a cyclohexanesulfonyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition.

Chemical Structure

The molecular formula of this compound is . The compound consists of three main structural components:

- Azetidine Ring : A four-membered nitrogen-containing heterocycle known for its diverse biological activities.

- Cyclohexanesulfonyl Group : A sulfonyl group that can enhance solubility and bioavailability.

- 2,6-Difluorobenzoyl Moiety : A fluorinated aromatic group that may contribute to the compound's pharmacological properties.

The precise mechanism of action for this compound remains to be elucidated. However, based on related compounds:

- Binding Affinity : The structural features may allow the compound to bind effectively to specific biological targets, such as receptors or enzymes involved in cancer signaling pathways.

- Induction of Cellular Stress : Similar compounds have been shown to induce endoplasmic reticulum stress and activate apoptotic pathways in cancer cells .

Research Findings and Case Studies

Research into azetidine derivatives has revealed promising results regarding their biological activities. Below is a summary table highlighting relevant studies:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with nitro- and sulfonyl-substituted heterocycles described in the evidence. Below is a comparative analysis based on substituent effects and molecular behavior:

Key Observations:

Electron-Withdrawing Substituents :

- The 2,6-difluorobenzoyl group in the target compound likely enhances electron withdrawal from the azetidine ring, analogous to nitro groups in pyridine derivatives (). Such substituents stabilize charge distribution and may influence reactivity or binding interactions in biological systems.

- In contrast, sulfonyl groups (e.g., cyclohexanesulfonyl) are strong electron-withdrawing substituents that can increase molecular polarity and solubility, similar to nitro groups in triazene-based Cd(II) sensors ().

This could reduce crystallinity but improve solubility.

Comparative Reactivity: Triazene compounds () exhibit strong coordination with Cd(II), attributed to nitrogen donor atoms. The azetidine derivative lacks such metal-binding sites, suggesting divergent applications (e.g., enzyme inhibition vs. sensing). Nitro groups in pyridine derivatives () contribute to high density and explosive properties, whereas sulfonyl/fluorinated groups in the target compound may prioritize stability and pharmacological relevance.

Q & A

Q. How can cross-disciplinary approaches enhance understanding of the compound’s physicochemical properties?

- Methodological Answer : Integrate materials science (e.g., DSC for melting point analysis), computational chemistry (MD simulations for solubility prediction), and biophysics (SPR for membrane permeability). Collaborative frameworks, such as CRDC’s RDF2050103 (chemical engineering design) and RDF2050108 (process simulation), align methodologies across disciplines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.